molecular formula C14H9Cl2NO3 B12835856 (3-Chloro-2-methylphenyl)(2-chloro-4-nitrophenyl)methanone

(3-Chloro-2-methylphenyl)(2-chloro-4-nitrophenyl)methanone

Cat. No.: B12835856
M. Wt: 310.1 g/mol
InChI Key: UGHBHXYVNYIHRQ-UHFFFAOYSA-N
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Description

(3-Chloro-2-methylphenyl)(2-chloro-4-nitrophenyl)methanone is a diaryl methanone derivative featuring two aromatic rings connected via a ketone group. The first aromatic ring contains a 3-chloro-2-methyl substitution, while the second ring has 2-chloro-4-nitro substituents.

Properties

Molecular Formula

C14H9Cl2NO3

Molecular Weight

310.1 g/mol

IUPAC Name

(3-chloro-2-methylphenyl)-(2-chloro-4-nitrophenyl)methanone

InChI

InChI=1S/C14H9Cl2NO3/c1-8-10(3-2-4-12(8)15)14(18)11-6-5-9(17(19)20)7-13(11)16/h2-7H,1H3

InChI Key

UGHBHXYVNYIHRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-methylphenyl)(2-chloro-4-nitrophenyl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methylbenzoyl chloride and 2-chloro-4-nitrobenzene.

    Friedel-Crafts Acylation: The key step involves a Friedel-Crafts acylation reaction where 3-chloro-2-methylbenzoyl chloride reacts with 2-chloro-4-nitrobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

    Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-methylphenyl)(2-chloro-4-nitrophenyl)methanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like ammonia or thiols in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: :

Biological Activity

The compound (3-Chloro-2-methylphenyl)(2-chloro-4-nitrophenyl)methanone , with a CAS number of 344459-21-8, is a member of the ketone class and has garnered attention for its potential biological activities. This article aims to explore its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₄H₁₀ClN₁O₃
  • Molecular Weight : 275.687 g/mol
  • LogP : 4.31 (indicating lipophilicity)

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anticancer and anti-inflammatory effects. The presence of chlorine and nitro groups in the aromatic rings is often associated with enhanced potency against specific cancer cell lines.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds structurally related to this compound. Notably, the compound has shown potential in inducing cell death in small cell lung cancer (SCLC) cells through mechanisms that may involve covalent modification of target proteins.

Case Study: SCLC Cell Line
A study highlighted the effectiveness of similar benzamide derivatives in inhibiting SCLC cell growth. The analogs demonstrated varying potencies based on structural modifications, particularly at the ortho and para positions of the phenyl rings. For instance, a compound with a chlorinated phenyl ring exhibited an EC50 value of 182 nM against a specific SCLC line, indicating significant cytotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Substituent PositionSubstituent TypeEffect on Activity
R1ChlorineIncreased potency
R2NitroEssential for activity
R3MethylReduced potency

Research indicates that modifications at these positions can significantly alter the compound's efficacy against cancer cell lines .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may induce apoptosis via:

  • Covalent Binding : Reacting with key cellular proteins.
  • Cell Cycle Arrest : Particularly in the G2/M phase, leading to increased apoptosis markers such as upregulation of Bax and downregulation of Bcl-2 .

Research Findings

Recent studies have focused on synthesizing various analogs to explore their biological profiles:

  • Benzamide Derivatives : Investigations into benzamide derivatives have shown that specific substitutions can enhance or diminish their anticancer properties.
  • In Vitro Studies : Many analogs have been tested against multiple cancer cell lines, revealing promising results for further development .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities between the target compound and other methanone derivatives:

Compound Name Molecular Formula Substituents (Ring 1 / Ring 2) Molecular Weight (g/mol) Key Properties/Activities
(3-Chloro-2-methylphenyl)(2-chloro-4-nitrophenyl)methanone C₁₄H₁₀Cl₂NO₃ 3-Cl, 2-CH₃ / 2-Cl, 4-NO₂ 310.15 Research focus: Antimicrobial, anticancer (theoretical)
(2-Chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone C₁₃H₆Cl₃NO₃ 2-Cl, 4-NO₂ / 3-Cl,4-Cl 330.5 Antimicrobial, anticancer (experimental)
2'-Chloro-5'-nitroacetophenone C₈H₆ClNO₃ 2-Cl, 5-NO₂ (single ring) 199.59 Moderate reactivity in nucleophilic substitutions
(3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone C₁₁H₁₁ClFN₂O 2-Cl,6-F / 3-aminopyrrolidine 256.67 Potential CNS activity (structural analogs reported)
(2-Chloro-4-nitrophenyl)(5,6-dimethyl-1H-benzimidazol-1-yl)methanone C₁₆H₁₂ClN₃O₃ 2-Cl,4-NO₂ / benzimidazole 329.74 Antimicrobial, enzyme inhibition (hypothesized)
Key Observations:
  • Electronic Properties : The 4-nitro group on the second ring is a strong electron-withdrawing moiety, stabilizing negative charge and influencing reactivity in nucleophilic aromatic substitution reactions .
  • Biological Activity : Compounds with chloro-nitro substituents (e.g., ) often exhibit antimicrobial and anticancer properties due to interactions with cellular enzymes or DNA.

Physical and Chemical Properties

Property Target Compound (3,4-Dichloro Analog) 2'-Chloro-5'-nitroacetophenone
Melting Point Not reported ~150–160°C (estimated) 95–97°C
Solubility Low in water (hydrophobic substituents) Low (high halogen content) Moderate in polar aprotic solvents
Stability Stable under inert conditions Sensitive to light (nitro group) Stable at room temperature

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